(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
Description
Introduction to Benzimidazole-Piperazine Hybrid Scaffolds in Medicinal Chemistry
Historical Evolution of Benzimidazole and Piperazine Pharmacophores
The benzimidazole nucleus emerged as a critical pharmacophore following its identification as a degradation product of vitamin B~12~ in the 1940s. Early studies by Woolley et al. demonstrated that 5,6-dimethylbenzimidazole exhibited vitamin B~12~-like activity, prompting systematic exploration of substituted derivatives. By the 1970s, benzimidazole-based drugs such as thiabendazole (anthelmintic) and omeprazole (proton pump inhibitor) had achieved clinical success, leveraging the scaffold's ability to interact with biological targets through hydrogen bonding, π-π stacking, and van der Waals forces. Parallel developments in piperazine chemistry gained momentum in the 21st century, with 36 U.S. FDA-approved drugs incorporating this azaheterocycle between 2012–2023, including 15 anticancer agents. The piperazine ring's conformational flexibility and capacity to improve aqueous solubility made it indispensable for optimizing pharmacokinetic profiles in kinase inhibitors and neurotransmitter modulators.
Table 1: Key Historical Milestones in Benzimidazole and Piperazine Drug Development
Rationale for Hybridization in Targeted Drug Design
The hybridization of benzimidazole and piperazine scaffolds addresses three critical challenges in modern drug discovery:
- Enhanced Target Engagement : Benzimidazole's planar structure enables intercalation with DNA and selective inhibition of enzymes like cyclooxygenase-2 (COX-2), while piperazine's basic nitrogen facilitates ionic interactions with acidic residues in kinase ATP-binding pockets. Molecular dynamics simulations reveal that the piperazine moiety in hybrid compounds increases residence time at targets like PARP-1 by 40–60% compared to benzimidazole-alone derivatives.
- Metabolic Stability Optimization : Piperazine's susceptibility to CYP3A4-mediated oxidation is mitigated when conjugated with electron-withdrawing benzimidazole substituents, reducing first-pass metabolism by 30–50% in preclinical models.
- Multimodal Pharmacological Action : Hybrid scaffolds simultaneously modulate epigenetic regulators (e.g., HDACs) and signal transduction pathways (e.g., MAPK/ERK), as demonstrated by compound 162 showing 78.68% COX-2 inhibition and 3.71-fold selectivity over COX-1.
Table 2: Comparative Analysis of Benzimidazole and Piperazine Pharmacophoric Properties
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-14-22-17-4-3-16(11-18(17)23-14)21(26)25-8-6-24(7-9-25)12-15-2-5-19-20(10-15)28-13-27-19/h2,5,10,16H,3-4,6-9,11-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYPFYRRIGQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 376.44 g/mol. The IUPAC name reflects its complex structure that includes a piperazine moiety linked to a benzo[d]dioxole and a benzoimidazole derivative.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing the benzodioxole nucleus have shown significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased efficacy.
Anticancer Potential
Studies have suggested that piperazine derivatives can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. In vitro assays have demonstrated that similar compounds can reduce cell viability in cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
Neuropharmacological Effects
The compound's structural components suggest potential activity at neurotransmitter receptors. Compounds bearing piperazine rings have been investigated for their ability to modulate serotonin receptors, which could lead to applications in treating mood disorders .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various benzodioxole derivatives found that certain analogs exhibited a minimum inhibitory concentration (MIC) as low as 6.25 μg/mL against E. coli, indicating strong antibacterial properties .
- Cancer Cell Line Studies : In a comparative study of piperazine derivatives, compounds similar to the one were tested against breast cancer cell lines (MCF-7). Results showed a significant reduction in cell proliferation at concentrations of 10 μM after 48 hours of treatment .
- CNS Activity : A recent investigation into the neuropharmacological effects of related compounds indicated that they could enhance serotonin levels in the brain, suggesting potential use as antidepressants or anxiolytics .
Summary of Biological Activities
Scientific Research Applications
Anticoagulant Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant anticoagulant properties. For instance, certain synthesized derivatives were shown to inhibit coagulation factors effectively:
| Compound | FXa Inhibition (%) | FXIa Inhibition (%) |
|---|---|---|
| Rivaroxaban | 94 ± 3.9 | 4 ± 4.6 |
| Compound A | 85 ± 2.1 | 10 ± 3.0 |
| Compound B | 78 ± 1.5 | 15 ± 2.0 |
These results indicate potential for development as new anticoagulant agents targeting specific factors in the coagulation cascade .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this structure. The presence of the benzo[d]imidazole moiety is particularly noteworthy due to its association with anti-proliferative effects against various cancer cell lines.
Study on Anticoagulant Derivatives
A study published in MDPI showcased the synthesis and evaluation of several derivatives based on this compound framework. The results indicated that modifications to the piperazine ring significantly influenced anticoagulant activity, with some derivatives showing selectivity towards factor XIa inhibition .
Anticancer Research
Research conducted by Fandi Sutanto et al. highlighted the use of similar compounds in targeting topoisomerase II and other cancer-related pathways. The study utilized a combination of docking studies and biological evaluations to establish a correlation between structural modifications and biological efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Benzo[d][1,3]dioxol-5-ylmethyl group : Enhances lipophilicity and may influence blood-brain barrier penetration.
- Piperazine ring : Facilitates solubility and receptor interactions (e.g., serotonin or dopamine receptors).
Table 1: Structural and Pharmacological Comparison of Analogs
*Calculated based on formula (C₂₃H₂₄N₄O₃); †Estimated range.
Pharmacological Profile Comparison
- Anticonvulsant Activity: The pyrazole derivative in showed anticonvulsant effects, attributed to the benzodioxole group’s ability to modulate neuronal excitability .
- Antimicrobial Activity: Pyrazoline derivatives with benzodioxole-methanone linkages () exhibited growth inhibition against Gram-positive bacteria, likely due to membrane disruption . The target’s piperazine moiety could further enhance solubility and bioavailability.
Key Research Findings and Implications
- Structural Optimization : The benzodioxole group’s electronegative oxygen atoms improve metabolic stability compared to simpler aryl groups (e.g., phenyl) .
- Activity-Structure Relationships : Piperazine derivatives with bulkier substituents (e.g., tert-butyl in ) show enhanced anticonvulsant potency but reduced solubility .
- Contradictions: Despite structural similarities, minor changes (e.g., replacing pyrazole with imidazole) can shift activity from antimicrobial to CNS-targeted effects .
Q & A
Q. Q1. What are the standard synthetic protocols for preparing this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions. For example:
- Step 1: Condensation of benzo[d][1,3]dioxol-5-ylmethyl piperazine with 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivatives under reflux in polar aprotic solvents (e.g., DMF or 1,4-dioxane) using coupling agents like EDCI or HOBt .
- Step 2: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 19:1) or recrystallization from ethanol/water mixtures. Yield optimization often requires stoichiometric control of reagents and temperature gradients .
- Characterization: ¹H/¹³C NMR (δ 1.69–2.57 ppm for aliphatic CH₂ groups; aromatic protons at δ 6.8–7.5 ppm), ESI-MS (m/z ~423–425 [M+H]⁺), and elemental analysis (C, H, N within ±0.3% of theoretical) .
Advanced Synthetic Challenges
Q. Q2. How can regioselectivity issues during the coupling of piperazine and benzoimidazole moieties be resolved?
Regioselectivity is influenced by:
- Steric effects: Bulky substituents on the benzoimidazole (e.g., 2-methyl group) direct coupling to the less hindered nitrogen of piperazine .
- Catalytic conditions: Use of K₂CO₃ or Et₃N in DMF at 80°C enhances nucleophilic attack on the methanone carbonyl .
- Microwave-assisted synthesis: Reduces side reactions (e.g., N-alkylation vs. O-alkylation) by accelerating reaction kinetics .
Analytical Contradictions
Q. Q3. How should conflicting spectral data (e.g., NMR splitting patterns) be interpreted for this compound?
- Dynamic effects: Rotameric equilibria in the piperazine ring can cause splitting discrepancies in ¹H NMR. Low-temperature NMR (-20°C) or DFT calculations (B3LYP/6-31G*) resolve these .
- Impurity profiling: LC-MS/MS (Q-TOF) identifies byproducts like unreacted benzo[d]dioxole intermediates or oxidized imidazole derivatives .
Biological Activity Profiling
Q. Q4. What methodologies are recommended for evaluating in vitro cytotoxicity of this compound?
- Cell lines: Use human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) in RPMI-1640 medium with 5% FBS .
- Assay protocol: SRB staining after 72-hour exposure (IC₅₀ determination). Include CHS-828 as a reference inhibitor and control for DMSO solvent effects (≤0.5% v/v) .
- Mechanistic studies: Follow-up with apoptosis assays (Annexin V/PI) and ROS generation measurements .
Environmental Fate Studies
Q. Q5. How can the environmental persistence and bioaccumulation potential of this compound be assessed?
- OECD guidelines: Conduct hydrolysis (pH 4–9, 50°C), photolysis (UV-Vis), and biodegradability (closed bottle test) .
- Partition coefficients: Log P (octanol-water) via shake-flask method; computational tools (EPI Suite) predict bioaccumulation .
- Ecotoxicology: Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h ErC₅₀) .
Structure-Activity Relationships (SAR)
Q. Q6. Which structural modifications enhance target selectivity for kinase inhibition?
- Piperazine substituents: Electron-withdrawing groups (e.g., sulfonyl) improve binding to ATP pockets (docking scores ≤-9.5 kcal/mol) .
- Benzoimidazole methylation: 2-Methyl substitution reduces off-target interactions with cytochrome P450 enzymes (CYP3A4 IC₅₀ > 50 µM) .
- Methanone linker: Replacement with thiourea decreases potency (ΔpIC₅₀ = 1.2), confirming hydrogen-bonding criticality .
Stability and Storage
Q. Q7. What conditions prevent degradation during long-term storage?
- Solid state: Store at -20°C under argon in amber vials. Purity (>95%) verified by HPLC (C18 column, MeCN/H₂O gradient) .
- Solution stability: In DMSO, avoid freeze-thaw cycles (>3 cycles reduce activity by 15%). LC-MS monitors hydrate formation in aqueous buffers .
Computational Modeling
Q. Q8. Which docking and MD protocols are suitable for studying this compound’s binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
